molecular formula C24H40N2O3Si2 B8407244 Benzenamine, 4,4'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis- CAS No. 72066-92-3

Benzenamine, 4,4'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-

Cat. No. B8407244
Key on ui cas rn: 72066-92-3
M. Wt: 460.8 g/mol
InChI Key: RNUOSHJTFYTUTH-UHFFFAOYSA-N
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Patent
US08415451B2

Procedure details

By the same synthesis procedure as for (3c) in Example 1, the above (2a) was reduced to obtain 1,3-bis(4-aminophenoxybutyl)-1,1,3,3,-tetramethyldisiloxane (3a) (a light brown oily liquid (98% of yield)) represented by the following formula. Various measurements were carried out with regard to the obtained 1,3-bis(4-aminophenoxybutyl)-1,1,3,3,-tetramethyldisiloxane (3a), and results are shown below.
Name
( 3c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 2a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=CC(OCCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](CCCCOC2C=CC(N)=CC=2)(C)C)=CC=1.[N+:40]([C:43]1[CH:74]=[CH:73][C:46]([O:47][CH2:48][CH2:49][CH2:50][CH2:51][Si:52]([CH3:72])([CH3:71])[O:53][Si:54]([CH2:57][CH2:58][CH2:59][CH2:60][O:61][C:62]2[CH:67]=[CH:66][C:65]([N+:68]([O-])=O)=[CH:64][CH:63]=2)([CH3:56])[CH3:55])=[CH:45][CH:44]=1)([O-])=O>>[NH2:40][C:43]1[CH:74]=[CH:73][C:46]([O:47][CH2:48][CH2:49][CH2:50][CH2:51][Si:52]([CH3:72])([CH3:71])[O:53][Si:54]([CH2:57][CH2:58][CH2:59][CH2:60][O:61][C:62]2[CH:63]=[CH:64][C:65]([NH2:68])=[CH:66][CH:67]=2)([CH3:55])[CH3:56])=[CH:45][CH:44]=1

Inputs

Step One
Name
( 3c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(OCCCC[Si](O[Si](O[Si](O[Si](C)(C)CCCCOC2=CC=C(C=C2)N)(C)C)(C)C)(C)C)C=C1
Step Two
Name
( 2a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OCCCC[Si](O[Si](C)(C)CCCCOC2=CC=C(C=C2)[N+](=O)[O-])(C)C)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(OCCCC[Si](O[Si](C)(C)CCCCOC2=CC=C(C=C2)N)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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